7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one 7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0842785
InChI: InChI=1S/C20H22O3S/c1-11-19-12(7-8-20(2)14(19)5-6-18(20)21)13-9-15(22-3)16(23-4)10-17(13)24-11/h5,9-11H,6-8H2,1-4H3/t11-,20-/m0/s1
SMILES: CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC
Molecular Formula: C20H22O3S
Molecular Weight: 342.5 g/mol

7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one

CAS No.:

Cat. No.: VC0842785

Molecular Formula: C20H22O3S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one -

Specification

Molecular Formula C20H22O3S
Molecular Weight 342.5 g/mol
IUPAC Name (4S,11aS)-7,8-dimethoxy-4,11a-dimethyl-2,4,10,11-tetrahydroindeno[4,5-c]thiochromen-1-one
Standard InChI InChI=1S/C20H22O3S/c1-11-19-12(7-8-20(2)14(19)5-6-18(20)21)13-9-15(22-3)16(23-4)10-17(13)24-11/h5,9-11H,6-8H2,1-4H3/t11-,20-/m0/s1
Standard InChI Key MWIYBQMVEHXNMK-YBTHPKLGSA-N
Isomeric SMILES C[C@H]1C2=C(CC[C@]3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC
SMILES CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC
Canonical SMILES CC1C2=C(CCC3(C2=CCC3=O)C)C4=CC(=C(C=C4S1)OC)OC

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